molecular formula C13H16ClNO2 B2358807 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride CAS No. 2287311-49-1

5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride

Cat. No.: B2358807
CAS No.: 2287311-49-1
M. Wt: 253.73
InChI Key: DMWTWYHSZKIZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 . It has a molecular weight of 253.73. The compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h7H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.

The CAS Number for this compound is 2306271-65-6 . The MDL number is MFCD31743096 . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereochemistry and Cycloaddition Reactions : 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one hydrochloride derivatives were obtained through stereospecific [3+2] 1,3-cycloaddition reactions, showcasing unique stereochemical properties and conformations (Chiaroni et al., 2000).
  • Drug Discovery Modules : Novel classes of thia/oxa-azaspiro[3.4]octanes, including derivatives of 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one hydrochloride, have been synthesized for use as multifunctional modules in drug discovery (Li, Rogers-Evans & Carreira, 2013).

Chemical Structure and Analysis

  • Crystallography and Molecular Structure : The crystal and molecular structure of 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one derivatives have been studied, revealing important aspects of their molecular geometry and intermolecular interactions (Manjunath et al., 2011).
  • Synthesis of Spirocyclic Structures : Research has focused on the synthesis of various spirocyclic structures related to 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one, which are of interest in medicinal chemistry and organic synthesis (Gurry, McArdle & Aldabbagh, 2015).

Applications in Drug Discovery and Medicinal Chemistry

  • Design for α7 Neuronal Nicotinic Receptor : A series of compounds structurally related to 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one have been synthesized, targeting the α7 nicotinic acetylcholine receptor, a significant target in neuroscience research (Cook et al., 2017).
  • Antitumor and Anti-Angiogenic Activities : Derivatives of 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one hydrochloride have been evaluated for their potential antitumor and anti-angiogenic activities, particularly in the context of inhibiting VEGF secretion in cancer cells (Basappa et al., 2009).

Innovative Synthetic Approaches

  • Novel Synthetic Methods : Research has also focused on developing innovative synthetic methods for constructing the 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one ring system and related structures, contributing to advancements in synthetic organic chemistry (Papillon & Taylor, 2000).

Properties

IUPAC Name

5-benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-12-6-13(9-16-10-13)14(8-12)7-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWTWYHSZKIZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C12COC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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